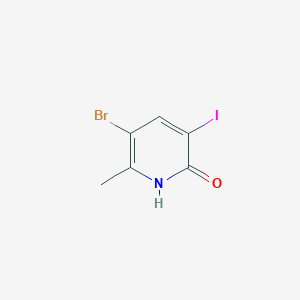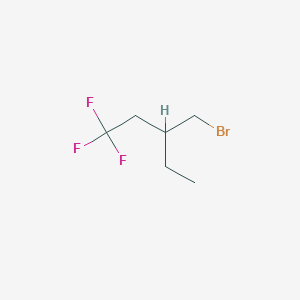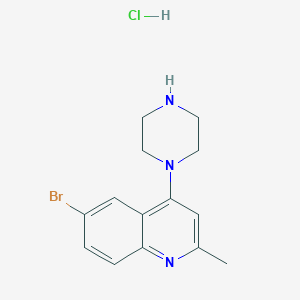
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a unique chemical compound with the molecular formula C14H17BrClN3 . It is a solid form and its molecular weight is 342.662 Da . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is characterized by the presence of a quinoline ring, which is a heterocyclic compound with wide spectrum of biological properties . The quinoline ring is substituted at the 2nd position with a methyl group and at the 4th position with a piperazin-1-yl group .Chemical Reactions Analysis
Quinazolinone and quinazoline derivatives, including 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride, have been shown to possess a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These properties are often attributed to the unique chemical reactions these compounds undergo.Physical And Chemical Properties Analysis
6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride is a solid compound . Its molecular weight is 342.662 Da and its monoisotopic mass is 341.029419 Da .Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Pharmacology
The structure of 7-chloro-4-(piperazin-1-yl)quinoline, a close analog of the compound , is a significant scaffold in medicinal chemistry. It has shown diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
2. Structural and Conformational Studies
The title compound N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide provides insights into the piperazine ring's chair conformation and the orientation of the quinoline ring system, contributing to the understanding of molecular structure and interactions (Yuan, Wang, Li, Wang, & Sun, 2011).
3. Synthesis and Modification
Various quinolines substituted by a [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group, including derivatives of 8-hydroxyquinoline, have been synthesized, demonstrating the compound's versatility and potential for chemical modifications (Depreux, Varlet, Fourmaintraux, & Lesieur, 2000).
4. Pharmacokinetic and Pharmacodynamic Evaluation
The preparation of 1-methyl-4-[4-(7-chloro-4-quinolyl-[3-14C]-amino)benzoyl]piperazine, a structurally related compound, was undertaken for pharmacokinetic and pharmacodynamic evaluation, highlighting the importance of these compounds in drug development and assessment (Wang, Fawwaz, & Heertum, 1995).
5. Antimalarial Activity
Compounds containing the piperazin-1-yl-quinoline structure have been investigated for their activity against malaria, showcasing their potential as antimalarial agents (Görlitzer, Gabriel, Jomaa, & Wiesner, 2006).
6. Antimicrobial Activity
Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to the compound , have shown potential antimicrobial activity, underlining the compound's relevance in developing new antimicrobial agents (Babu, Srinivasulu, & Kotakadi, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2-methyl-4-piperazin-1-ylquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3.ClH/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10;/h2-3,8-9,16H,4-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDECCUBVQULTGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)N3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

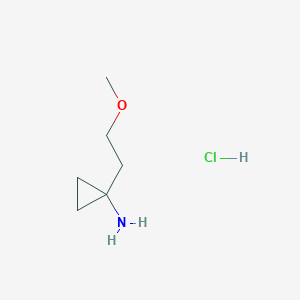
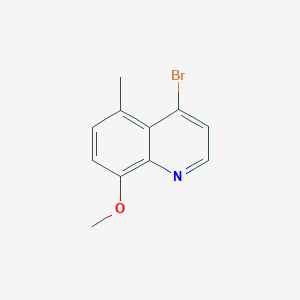
![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
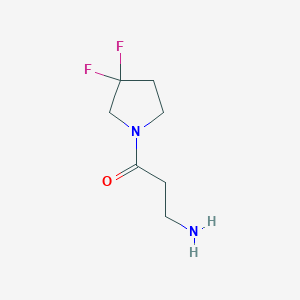

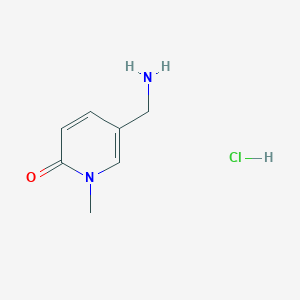
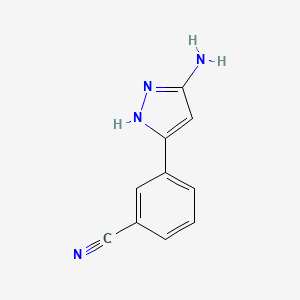
![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)
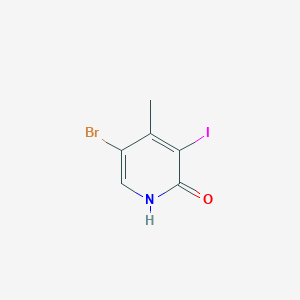
![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)
![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)
![2-Amino-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B1382686.png)
